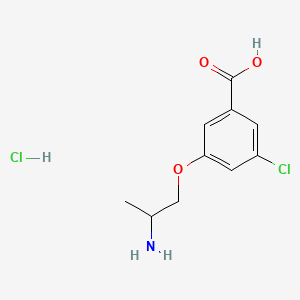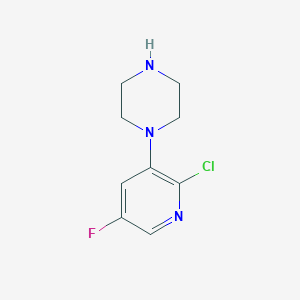
8-(Benzyloxy)-7-fluoro-5-iodoquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-(Benzyloxy)-7-fluoro-5-iodoquinoline is a synthetic organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This particular compound features a benzyloxy group at the 8th position, a fluorine atom at the 7th position, and an iodine atom at the 5th position on the quinoline ring, making it a unique and interesting molecule for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-(Benzyloxy)-7-fluoro-5-iodoquinoline typically involves multiple steps, starting from commercially available quinoline derivatives. One common method includes the following steps:
Nitration: Introduction of a nitro group to the quinoline ring.
Reduction: Reduction of the nitro group to an amine.
Halogenation: Introduction of the iodine atom at the 5th position.
Fluorination: Introduction of the fluorine atom at the 7th position.
Benzyloxylation: Introduction of the benzyloxy group at the 8th position.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions: 8-(Benzyloxy)-7-fluoro-5-iodoquinoline can undergo various chemical reactions, including:
Oxidation: Conversion of the benzyloxy group to a carbonyl group.
Reduction: Reduction of the quinoline ring to a tetrahydroquinoline derivative.
Substitution: Nucleophilic substitution reactions at the fluorine or iodine positions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide.
Major Products:
Oxidation: Formation of 8-(benzoyloxy)-7-fluoro-5-iodoquinoline.
Reduction: Formation of 8-(benzyloxy)-7-fluoro-5-iodotetrahydroquinoline.
Substitution: Formation of various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Potential therapeutic agent for the treatment of bacterial and fungal infections.
Industry: Used in the development of fluorescent probes and functional materials for biomedical applications.
Mechanism of Action
The mechanism of action of 8-(Benzyloxy)-7-fluoro-5-iodoquinoline involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by:
Inhibition of Enzymes: Binding to and inhibiting key enzymes involved in microbial metabolism.
Disruption of Cell Membranes: Interacting with and disrupting the integrity of microbial cell membranes.
Interference with DNA Synthesis: Inhibiting the synthesis of DNA in microbial cells, leading to cell death.
Comparison with Similar Compounds
8-Hydroxyquinoline: Known for its antimicrobial and antifungal properties.
7-Fluoroquinoline: Studied for its potential therapeutic applications.
5-Iodoquinoline: Investigated for its biological activities.
Uniqueness: 8-(Benzyloxy)-7-fluoro-5-iodoquinoline is unique due to the presence of multiple functional groups that contribute to its diverse biological activities. The combination of benzyloxy, fluorine, and iodine substituents enhances its potential as a therapeutic agent and a valuable tool in scientific research.
Properties
Molecular Formula |
C16H11FINO |
|---|---|
Molecular Weight |
379.17 g/mol |
IUPAC Name |
7-fluoro-5-iodo-8-phenylmethoxyquinoline |
InChI |
InChI=1S/C16H11FINO/c17-13-9-14(18)12-7-4-8-19-15(12)16(13)20-10-11-5-2-1-3-6-11/h1-9H,10H2 |
InChI Key |
WTLPENMKTTUFMG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C3C(=C(C=C2F)I)C=CC=N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[2-[Cyclohexyl(methyl)amino]-2-oxoethyl] 5,6-dichloropyridine-3-carboxylate](/img/structure/B13556012.png)

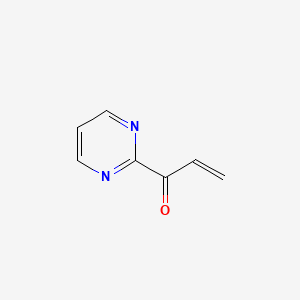
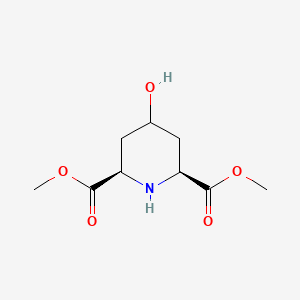
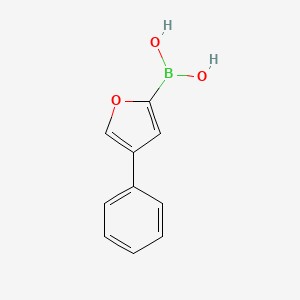
![N-[2-({2-[2-(but-3-yn-1-yl)-1,3-dioxolan-2-yl]acetyl}sulfanyl)ethyl]acetamide](/img/structure/B13556045.png)

![6-(2,6-Dichlorophenyl)-2-oxaspiro[3.3]heptane-6-carbonitrile](/img/structure/B13556056.png)
